3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
“3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the CAS Number: 2241129-67-7 . It has a molecular weight of 225.22 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives were synthesized using 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides in reactions with EtNH2 and indole sodium salt .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NO4S/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For example, the carboxyl group of similar compounds was activated via conversion to imidazolides, which were then reacted with hydrazine hydrate in boiling ethanol . The resulting hydrazides were acylated with chloro- and dichloroacetyl chlorides and methacryloyl chloride to produce building blocks containing a terminal functionality convenient for further modification .Physical and Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Scientific Research Applications
Biotechnological Applications
Lactic Acid Production from Biomass : Lactic acid, a widely used hydroxycarboxylic acid, is derived from biomass and serves as a precursor for producing various chemicals, demonstrating the potential of carboxylic acids in green chemistry and biotechnology. The biotechnological routes for converting lactic acid into valuable chemicals, including pyruvic acid and lactate ester, highlight the versatility of carboxylic acids in sustainable chemical production (Gao, Ma, & Xu, 2011).
Advanced Materials and Chemical Synthesis
Sustainable Polymers from Biomass : The conversion of plant biomass into furan derivatives for synthesizing polymers and functional materials illustrates the role of carboxylic acid derivatives in developing renewable materials. This research underlines the importance of such compounds in creating alternatives to petroleum-based products (Chernyshev, Kravchenko, & Ananikov, 2017).
Biocatalyst Inhibition and Metabolic Engineering
Biocatalyst Inhibition by Carboxylic Acids : The study on how carboxylic acids inhibit microbial biocatalysts used in fermentative production of biofuels and chemicals provides insights into the metabolic engineering strategies to enhance microbial tolerance and performance. This research is relevant for improving the efficiency of microbial processes involving carboxylic acids (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
While the specific mechanism of action for “3-Methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is not mentioned in the search results, compounds with a thieno[3,2-b]pyrrole skeleton have found diverse applications in medicinal chemistry . For example, some inhibit alphaviruses and exhibit a broad spectrum of antiviral activity . Others inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-methoxycarbonyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVORDWYXBCFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC2=C1NC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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